7-(BENZYLOXY)-2-NAPHTHONITRILE
Description
7-(Benzyloxy)-2-naphthonitrile is a naphthalene-derived compound featuring a benzyloxy group (-OCH₂C₆H₅) at the 7-position and a nitrile (-CN) group at the 2-position. The benzyloxy group enhances solubility in organic solvents and can act as a protective group for hydroxyl functionalities, while the nitrile group offers reactivity for further transformations, such as hydrolysis to carboxylic acids or reduction to amines.
Properties
CAS No. |
590369-74-7 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
7-phenylmethoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C18H13NO/c19-12-15-6-7-16-8-9-18(11-17(16)10-15)20-13-14-4-2-1-3-5-14/h1-11H,13H2 |
InChI Key |
WWZYNCFZHGWEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CC(=C3)C#N)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(BENZYLOXY)-2-NAPHTHONITRILE typically involves the reaction of 7-hydroxy-2-naphthonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(BENZYLOXY)-2-NAPHTHONITRILE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
7-(BENZYLOXY)-2-NAPHTHONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(BENZYLOXY)-2-NAPHTHONITRILE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and carbonitrile groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Core Structure
7-(1-Acetoxymethylidene)Benzonorbornadiene ()
- Core Structure: Benzonorbornadiene (a bicyclic system fused with a benzene ring).
- Substituents : A 1-acetoxymethylidene group at the 7-position.
- Key Differences: The bicyclic core in benzonorbornadiene introduces steric constraints and electronic effects distinct from the planar naphthalene system in 7-(benzyloxy)-2-naphthonitrile. The acetoxymethylidene group (-CH=C(OAc)) is highly reactive, enabling hydrolysis to formyl derivatives, whereas the benzyloxy group in the naphthonitrile derivative is more stable under acidic conditions but can be cleaved via hydrogenolysis .
6-Amino-4-(6-(Benzyloxy)Pyridin-3-YL-Amino)-7-(Tetrahydrofuran-3-YL-Oxy)Quinoline-3-Carbohydrate ()
- Core Structure: Quinoline (a heterocyclic aromatic system).
- Substituents : Benzyloxy on a pyridine ring, tetrahydrofuran-oxy, and carbohydrate moieties.
- Key Differences: The quinoline core introduces nitrogen-based electronic effects, altering reactivity compared to naphthalene. The presence of multiple functional groups (amino, carbohydrate) in the patent compound suggests pharmaceutical applications, whereas this compound’s simpler structure may prioritize use in materials or as a synthetic intermediate .
Physical and Electronic Properties
- This compound :
- Extended conjugation in the naphthalene core increases UV absorption compared to benzene-based analogs.
- Nitrile group confers polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Benzonorbornadiene Derivative (): Bicyclic structure reduces planarity, leading to lower conjugation and distinct spectroscopic signatures. Acetoxymethylidene group introduces electron-withdrawing effects, activating the core for electrophilic substitutions .
- Carbohydrate moiety improves aqueous solubility, critical for bioavailability in drug design .
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